molecular formula C13H12ClN3 B146502 Proflavine hydrochloride CAS No. 952-23-8

Proflavine hydrochloride

Cat. No. B146502
CAS RN: 952-23-8
M. Wt: 245.71 g/mol
InChI Key: PBBGTVBGXBUVLT-UHFFFAOYSA-N
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Description

Proflavine hydrochloride (PFH) is a synthetic antiseptic and antibacterial compound with an extensive range of applications in the medical and scientific fields. It is a colorless, crystalline compound that is water-soluble and has a molecular weight of 535.6 g/mol. This compound is also known as 1,4-diamino-9,10-anthracenedione hydrochloride, and is used in laboratory experiments, medical treatments and in the synthesis of other compounds.

Scientific Research Applications

  • DNA Intercalation and Antibacterial Properties : Proflavine is known for its ability to intercalate into DNA, which makes it a useful tool in molecular biology research. It also possesses strong antimicrobial properties, making it effective against a range of microorganisms. However, its interaction with DNA has implications for its use, as it can denature bacterial DNA, leading to the lysis of bacteria. At the same time, there are concerns about its potential to induce mutations in human DNA (Gatasheh, Kannan, Hemalatha, & Imrana, 2017).

  • Binding to DNA and Thermodynamic Characterization : Studies have been conducted to understand the binding properties of proflavine hydrochloride to double-stranded DNA. These studies have provided insights into the thermodynamics of this interaction, revealing how it favors binding due to both negative enthalpy and positive entropy contributions (Basu & Kumar, 2015).

  • Photodynamic Applications : Proflavine derivatives have been investigated for their photocleavage properties on DNA. This is particularly relevant in the context of photodynamic antimicrobial and anticancer chemotherapy, where the generation of free radicals and the induction of DNA breaks are critical (Cisárikováa, Abaffy, Imrich, & Paulíková, 2015).

  • Use in High-Resolution Microendoscopy : Proflavine is used in high-resolution microendoscopy for the in vivo diagnostic evaluation of cervical epithelial cells. This application takes advantage of proflavine's fluorescent properties for visualizing cell structures (Pantano et al., 2018).

  • Chemotherapy and Solar-Energy Conversion Applications : The potential application of proflavine in fields like chemotherapy, photobiology, and solar-energy conversion has been explored. This is based on its ability to bind to DNA in different modes, which can open additional photochemical reaction channels (Zhou et al., 2022).

  • Comparative Studies with Other Dyes : Research comparing proflavine with other dyes like methylene blue has been conducted to understand their optimal concentrations for various in vitro and in vivo applications, including as tissue tracers and in vascular mapping (Nedu, Tertiș, Cristea, & Georgescu, 2020).

  • Cytology Applications : Proflavine hemisulfate, as a fluorescent dye, has been used for rapid cytologic examination of biological specimens. Its amphipathic structure and ability to intercalate DNA make it suitable for staining cell nuclei and cytoplasmic structures (Prieto, Powless, Boice, Sharma, & Muldoon, 2015).

  • Photocatalytic NADH Regeneration : Proflavine has been explored for its potential in photocatalytic NADH regeneration, suggesting its application in biocatalytic photosynthesis driven by solar energy (Nam & Park, 2012).

  • Free Radical Generation and Protein Degradation : Studies have shown that proflavine can generate reactive oxygen species (ROS) upon photoillumination, leading to protein damage. This property has implications in understanding its biological effects (Gatasheh, Subbaram, Kannan, & Naseem, 2017).

Mechanism of Action

Target of Action

The primary target of acridine-3,6-diamine hydrochloride is DNA . It acts by intercalating DNA, disrupting DNA synthesis, and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction .

Mode of Action

Acridine-3,6-diamine hydrochloride interacts with its target, DNA, through a process known as intercalation . Intercalation is a process where the compound inserts itself between the base pairs of the DNA double helix . This disrupts DNA synthesis and leads to mutations in the copied DNA strands . The planar form of the compound, characterized by its three planar aromatic rings, each with a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations, makes intercalation into double-stranded DNA quite likely .

Biochemical Pathways

The primary biochemical pathway affected by acridine-3,6-diamine hydrochloride is DNA synthesis . By intercalating DNA, the compound disrupts the normal process of DNA replication . This leads to mutations in the copied DNA strands, which can prevent bacterial reproduction .

Pharmacokinetics

It’s known that the compound is used topically, mainly in wound dressings . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of acridine-3,6-diamine hydrochloride is the prevention of bacterial reproduction . By disrupting DNA synthesis and causing mutations in the copied DNA strands, the compound inhibits the ability of bacteria to reproduce . This makes it an effective antiseptic, particularly for treating infected wounds .

Safety and Hazards

Proflavine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic and carcinogenic in mammals and so it is used only as a surface disinfectant or for treating superficial wounds .

Future Directions

Proflavine hydrochloride was discovered as one of the earliest antibacterial agents, and it has been proven to have potential application to fields such as chemotherapy, photobiology, and solar-energy conversion . It is well known that proflavine can bind to DNA with different modes, and this may open additional photochemical-reaction channels in DNA .

Biochemical Analysis

Biochemical Properties

Acridine-3,6-diamine hydrochloride has been found to interact with DNA and related enzymes. The compound’s mode of action is principally due to DNA intercalation . This intercalation is fueled by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix and eventually cause the helical structure to unwind .

Cellular Effects

The effects of Acridine-3,6-diamine hydrochloride on cells are significant. It has been shown that this compound can lead to mutations in viruses and bacteria and DNA-breaking in cells . This is possibly due to the ability of Acridine-3,6-diamine hydrochloride to stabilize DNA-topoisomerase II intermediates .

Molecular Mechanism

The molecular mechanism of Acridine-3,6-diamine hydrochloride involves its interaction with DNA. The compound intercalates into DNA, disrupting its structure and function . This intercalation is likely due to the planar form of the compound, which allows it to fit between the base pairs of the DNA double helix .

Temporal Effects in Laboratory Settings

It is known that both the fluorescence and the triplet excited-state generation of this compound are quenched after intercalation into DNA, due to ultrafast non-radiative channels .

Metabolic Pathways

Given its interaction with DNA, it is likely that it plays a role in pathways involving DNA synthesis and repair .

Transport and Distribution

Given its ability to intercalate into DNA, it is likely that it is transported to the nucleus of cells .

Subcellular Localization

Acridine-3,6-diamine hydrochloride is likely to be localized in the nucleus of cells due to its ability to intercalate into DNA . This localization could potentially affect its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

properties

IUPAC Name

acridine-3,6-diamine;hydrochloride
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InChI

InChI=1S/C13H11N3.ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h1-7H,14-15H2;1H
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InChI Key

PBBGTVBGXBUVLT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl
Source PubChem
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Molecular Formula

C13H11N3.HCl, C13H12ClN3
Record name PROFLAVINE HYDROCHLORIDE
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Related CAS

952-23-8, 531-73-7
Record name 3,6-Acridinediamine, hydrochloride (1:1)
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Record name 3,6-Acridinediamine, hydrochloride (1:2)
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DSSTOX Substance ID

DTXSID8021191
Record name Proflavin hydrochloride
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Molecular Weight

245.71 g/mol
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Physical Description

Proflavine hydrochloride is a brown powder. (NTP, 1992)
Record name PROFLAVINE HYDROCHLORIDE
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Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992)
Record name PROFLAVINE HYDROCHLORIDE
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CAS RN

952-23-8, 7459-75-8
Record name PROFLAVINE HYDROCHLORIDE
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Record name 3,6-Acridinediamine, hydrochloride (1:?)
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Record name Acridine, 3,6-diamino-, hydrochloride
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Record name 3,6-diaminoacridine hydrochloride
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Record name PROFLAVINE MONOHYDROCHLORIDE
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Melting Point

518 °F DECOMPOSES (NTP, 1992)
Record name PROFLAVINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Proflavine hydrochloride
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Proflavine hydrochloride
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Q & A

Q1: How does 3,6-Diaminoacridine hydrochloride interact with its target and what are the downstream effects?

A1: 3,6-Diaminoacridine hydrochloride is known to intercalate into DNA, inserting itself between the base pairs. [, ] This interaction disrupts DNA replication and transcription, ultimately leading to bacterial cell death. [, ] Studies have shown that carbon nanocages can efficiently adsorb 3,6-Diaminoacridine hydrochloride, potentially protecting DNA from its intercalating effects. []

Q2: What is the structural characterization of 3,6-Diaminoacridine hydrochloride?

A2: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of 3,6-Diaminoacridine hydrochloride, it is an acridine derivative with the chemical formula C13H11N3·HCl. Its structure consists of a three-ring acridine core with amino groups substituted at the 3 and 6 positions.

Q3: What are the applications of 3,6-Diaminoacridine hydrochloride in analytical methods?

A3: Research indicates that 3,6-Diaminoacridine hydrochloride, in conjunction with moxalactam, can be utilized in a selective medium for the impedimetric detection of Listeria species. [] This method allows for the rapid and quantitative detection of Listeria monocytogenes, L. innocua, and L. welshimeri within 36 hours. []

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